4-(Bromomethyl)-2-chloro-3-fluoropyridine
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Overview
Description
4-(Bromomethyl)-2-chloro-3-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-3-fluoropyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-3-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
2-chloro-3-fluoropyridine+NBSAIBN, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro and fluoro groups can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 4-formyl-2-chloro-3-fluoropyridine or 4-carboxy-2-chloro-3-fluoropyridine.
Reduction: Formation of 2-chloro-3-fluoropyridine or fully reduced pyridine derivatives.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-3-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the preparation of complex molecules through various synthetic transformations.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2-chloropyridine
- 4-(Bromomethyl)-3-fluoropyridine
- 4-(Bromomethyl)-2-fluoropyridine
Uniqueness
4-(Bromomethyl)-2-chloro-3-fluoropyridine is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties.
Properties
Molecular Formula |
C6H4BrClFN |
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Molecular Weight |
224.46 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-3-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-3-4-1-2-10-6(8)5(4)9/h1-2H,3H2 |
InChI Key |
VVBIIXBLWUVSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CBr)F)Cl |
Origin of Product |
United States |
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